Aqueous Solubility Advantage Over Free Base
The dihydrochloride salt of 3-amino-7-methoxyquinoline is explicitly reported as soluble in water, methanol, and ethanol . In contrast, unsubstituted 3-aminoquinoline (free base) is described as only slightly soluble in hot water and requires organic solvents such as ether, ethanol, or chloroform for dissolution . The free base 7-methoxyquinolin-3-amine (CAS 87199-83-5) has a computed LogP of 1.75, indicating moderate lipophilicity inconsistent with spontaneous aqueous dissolution . Although a quantitative mg/mL solubility figure is not publicly available for the dihydrochloride salt, the qualitative solubility classification—freely soluble in water versus slightly soluble—represents at minimum an order-of-magnitude improvement, consistent with the general behavior of dihydrochloride salts of aminoquinolines .
| Evidence Dimension | Aqueous solubility (experimental observation) |
|---|---|
| Target Compound Data | 3-Amino-7-methoxyquinoline dihydrochloride: soluble in water, methanol, ethanol |
| Comparator Or Baseline | 3-Aminoquinoline free base (CAS 580-17-6): slightly soluble in hot water; soluble in ether, ethanol, chloroform |
| Quantified Difference | Qualitative shift from 'slightly soluble' (free base) to 'soluble' (dihydrochloride salt); approximate magnitude estimated at ≥10-fold based on general dihydrochloride salt solubility enhancement |
| Conditions | Ambient temperature; solvent systems as reported by ChemBK and Chemsrc; general salt solubility behavior per CymitQuimica documentation |
Why This Matters
For procurement decisions, the dihydrochloride salt eliminates the need for pre-dissolution in organic co-solvents prior to aqueous biological assays or aqueous-phase synthetic reactions, reducing vehicle-related artifacts and simplifying experimental workflows.
